N-(6-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
N-(6-((2-((4-Methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked ethyl group. This ethyl group is further functionalized with a 4-methoxyphenethylamino moiety. The compound’s structure combines aromatic (benzamide, pyridazine) and flexible (thioethyl) components, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[6-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-9-7-16(8-10-18)13-14-23-20(27)15-30-21-12-11-19(25-26-21)24-22(28)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKDYPZXKYTBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound in the presence of a base such as sodium hydride.
Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Methoxyphenethylamine Moiety: The final step involves the reaction of the intermediate compound with 4-methoxyphenethylamine under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities which may be leveraged for therapeutic applications:
-
Antitumor Activity
- Studies have demonstrated that derivatives of benzamide compounds, including this one, show significant antitumor properties. For instance, certain benzamide derivatives inhibit RET kinase activity, which is crucial in various cancers.
- A notable study published in Science.gov explored the effects of similar compounds on cancer cell lines, revealing significant cytotoxicity against breast cancer cells.
-
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
-
Neuroprotective Effects
- Research has indicated that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in Science.gov examined the effects of benzamide derivatives on cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.
Case Study 2: Neuroprotection
In a study focused on neurodegenerative diseases, researchers tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. The results indicated that some compounds significantly improved cell viability compared to controls.
Mechanism of Action
The mechanism of action of N-(6-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyridazine- and benzamide-containing derivatives. Key structural analogs include:
N-(6-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Structure : Differs by replacing the 4-methoxyphenethyl group with a 2,4-difluorophenyl moiety.
- Molecular Weight : 400.4 g/mol (vs. ~430–450 g/mol estimated for the target compound).
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Structure : Substitutes benzamide with a benzo[d]thiazole group and introduces a 4-ethoxyphenyl on pyridazine.
- Molecular Weight: Not specified, but likely higher due to the benzo[d]thiazole moiety.
- Implications : The thiazole ring may confer enhanced binding to enzymes or receptors involved in antimicrobial activity .
AZ420 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethylthio)-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Structure : Shares a thioethyl linkage but incorporates a dihydropyridine core and furyl substituents.
- Implications : The dihydropyridine scaffold is associated with calcium channel modulation, suggesting divergent therapeutic targets compared to pyridazine-based analogs .
Physicochemical and Pharmacological Comparisons
Key Observations :
- Substituent Effects :
- Methoxy Groups : Enhance solubility via hydrogen bonding but may reduce membrane permeability compared to halogenated analogs .
- Halogenation (e.g., fluorine) : Increases metabolic stability and lipophilicity, favoring CNS penetration .
- Heterocyclic Modifications : Thiazole or dihydropyridine cores shift biological targets (e.g., antimicrobial vs. cardiovascular) .
Biological Activity
N-(6-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O3S
| Property | Value |
|---|---|
| Molecular Weight | 420.53 g/mol |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | 3.45 |
| pKa | 7.5 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamides have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of kinase activity and apoptosis induction.
Case Study : A study on benzamide derivatives demonstrated that certain modifications led to enhanced inhibition of RET kinase, a target in several cancers. The compound's structural features were correlated with its potency against tumor growth in vitro and in vivo models .
Neuroleptic Effects
The compound's structural similarities to known neuroleptics suggest potential applications in treating psychiatric disorders. Investigations into related benzamide compounds have shown efficacy in reducing apomorphine-induced stereotyped behaviors in animal models, indicating dopaminergic modulation .
Research Findings : A comparative analysis revealed that specific structural modifications significantly increased the antipsychotic activity of certain benzamides, with some compounds demonstrating a potency greater than traditional neuroleptics like haloperidol .
This compound likely exerts its biological effects through multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing dopaminergic and serotonergic signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:
- Human Intestinal Absorption : High probability (0.9934)
- Blood-Brain Barrier Penetration : High probability (0.9745)
These properties indicate potential for central nervous system effects, which is critical for both neuroleptic and antitumor applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
